(Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide
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Overview
Description
(Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide is a useful research compound. Its molecular formula is C13H8N4O3S and its molecular weight is 300.29. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity Research has indicated that compounds incorporating the thiazole moiety, such as (Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide, have been explored for their antimicrobial properties. Bondock et al. (2008) synthesized various heterocycles incorporating the antipyrine moiety, which showed promising antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Bondock et al., 2008).
Anticancer Activity Another significant application area is in the synthesis of compounds with potential anticancer activities. Buzun et al. (2021) highlighted the synthesis of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, demonstrating anticancer activity against various cancer cell lines. This work underscores the potential of derivatives of this compound in cancer treatment strategies (Buzun et al., 2021).
Material Science In the field of material science, compounds containing nitro groups and thiazole rings have been incorporated into polyamides to create materials with high refractive indices and excellent solubility. Javadi et al. (2015) developed high-refractive-index polyamides by introducing nitro groups and thiazole rings, showcasing applications in creating transparent and highly refractive materials for advanced optical applications (Javadi et al., 2015).
Heterocyclic Synthesis The versatility of this compound extends to its use as a precursor in heterocyclic synthesis. Dyachenko and Vovk (2013) described its application in producing propane-bis(thioamide), which serves as a key intermediate for synthesizing a variety of thiazoles and other heterocyclic compounds, indicating its utility in organic synthesis and the development of novel chemical entities (Dyachenko & Vovk, 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the transcription factor nf-κb . NF-κB plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals .
Mode of Action
The compound interacts with its targets, leading to significant attenuation of lipopolysaccharide-induced NF-κB activation . This suggests that the compound may inhibit the activation of NF-κB, thereby modulating the immune response.
Biochemical Pathways
Based on the inhibition of nf-κb, it can be inferred that the compound may affect pathways related to inflammation and immune response .
Pharmacokinetics
The structural backbones of similar compounds often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
Similar compounds have shown prominent activity against cancer cell lines , suggesting that this compound may also have potential anticancer effects.
Action Environment
The modification of the anilide core by rather lipophilic and bulky moieties seems to be preferable for the anti-inflammatory potential of these compounds .
Properties
IUPAC Name |
(Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3S/c14-6-9(12(15)18)4-10-7-21-13(16-10)8-2-1-3-11(5-8)17(19)20/h1-5,7H,(H2,15,18)/b9-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLGPNBGRXGVSH-WTKPLQERSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)C=C(C#N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)/C=C(/C#N)\C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.